REACTION_CXSMILES
|
[N:1]([CH:4]1[C:7]([CH3:9])([CH3:8])[N:6]([S:10]([OH:13])(=[O:12])=[O:11])[C:5]1=[O:14])=[N+]=[N-].C([N+](CCCC)(CCCC)CCCC)CCC>CO.[Pd]>[NH2:1][CH:4]1[C:7]([CH3:9])([CH3:8])[N:6]([S:10]([OH:13])(=[O:11])=[O:12])[C:5]1=[O:14]
|
Name
|
(±)-3-azido-4,4-dimethyl-2-oxo-1-azetidinesulfonic acid
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(C1(C)C)S(=O)(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
rinsed with methylene chloride which
|
Type
|
ADDITION
|
Details
|
This clear solution is treated with 0.123 ml 97% formic acid
|
Type
|
ADDITION
|
Details
|
Upon addition of the acid the solution immediately becomes cloudy
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C1(C)C)S(=O)(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0664 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |